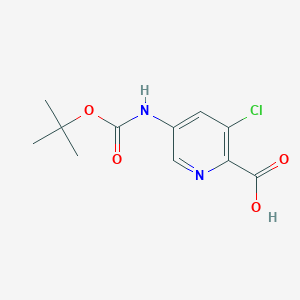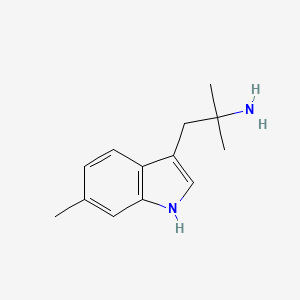![molecular formula C12H11Cl2N3O B2443590 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-09-8](/img/structure/B2443590.png)
2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the empirical formula C12H11Cl2N3O and a molecular weight of 284.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its melting point is predicted to be 188.12°C and its boiling point is predicted to be approximately 519.2°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.63 .Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
A study by López et al. (2010) focused on the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including a compound closely related to 2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide. They found that these molecules are linked into chains and sheets by various hydrogen bonds, demonstrating the structural importance of these compounds in molecular assembly processes (López et al., 2010).
Chemical Reactions and Derivatives
Rouchaud et al. (2010) reported on the acid-catalyzed hydrolysis of a similar pyrazol α-chloroacetanilide derivative, revealing insights into the chemical behavior of these compounds under different conditions (Rouchaud et al., 2010).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. They also assessed the antioxidant activity of these ligands and complexes, demonstrating significant bioactivity (Chkirate et al., 2019).
Inhibition of Fatty Acid Synthesis
Weisshaar and Böger (1989) studied chloroacetamide derivatives (including compounds structurally similar to this compound) for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. This research highlights the potential herbicidal applications of these compounds (Weisshaar & Böger, 1989).
Synthesis of Derivatives with Biological Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to this compound. They investigated its anti-inflammatory activity, indicating the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are closely related to this compound, for their antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, offering a unique perspective on potential antipsychotic drugs (Wise et al., 1987).
Labeling with Carbon-14 and Deuterium
Latli et al. (2015) described the synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor labeled with carbon-14 and deuterium, showcasing the use of pyrazole acetamide derivatives in radiopharmaceuticals (Latli et al., 2015).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include avoiding eye contact and seeking medical attention if eye irritation persists . It is also classified as a combustible solid .
Propriétés
IUPAC Name |
2-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-7-12(18)16-11-5-6-15-17(11)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDZOPPNODAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)


![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)
![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)